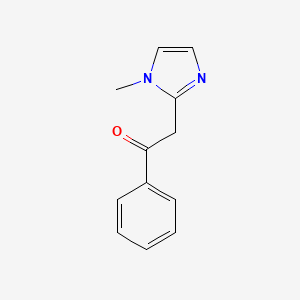

2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone

Description

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone is a ketone-functionalized compound featuring a phenyl group and a 1-methylimidazole substituent. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and coordination properties, while the methyl group at the N1 position enhances steric stability. This compound serves as a precursor in medicinal chemistry and materials science due to its ability to participate in condensation, alkylation, and coordination reactions . Its oxime derivative, (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime, is commercially available and used in metal complexation studies .

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNXOPFBZJAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514763 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-24-6 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kornblum Oxidation-Mediated Synthesis

A prominent method for synthesizing 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone involves the Kornblum oxidation of α-iodoacetophenone intermediates. As described in CN115626896A, acetophenone undergoes iodination in the presence of ammonium iodide (NH₄I) and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO). The reaction proceeds via the in situ generation of iodine, which facilitates α-iodination of acetophenone to yield α-iodoacetophenone (Intermediate A). Subsequent oxidation by DMSO produces benzoylformaldehyde (Intermediate B), which reacts with methylamine derivatives to form imine intermediates (C₁ and C₂). Cyclization and aromatization of these intermediates yield the target compound.

Optimal conditions for this route include a reaction temperature of 140°C under an air atmosphere for 60 minutes, achieving yields exceeding 70%. The use of DMSO as both solvent and oxidant simplifies the reaction setup, while the absence of toxic halogenating agents enhances safety.

Triethylamine-Catalyzed Coupling

An alternative condensation approach, detailed in PMC11097166, employs triethylamine (TEA) as a base to facilitate the coupling of acetophenone with 1-methylimidazole. In this method, acetophenone derivatives (e.g., 4-methylacetophenone) react with 1-methylimidazole in acetone at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of acetophenone, forming a hemiaminal intermediate that dehydrates to yield the final product.

Key parameters include:

- Molar ratio : 1:1.6 (acetophenone to imidazole)

- Reaction time : 5 hours

- Yield : 65–75% after extraction with chloroform

This method is notable for its operational simplicity but requires rigorous temperature control to minimize side reactions.

Cyclization Strategies for Imidazole Ring Formation

Oxidative Cyclization Using Persulfate Salts

The synthesis of this compound via oxidative cyclization is documented in CN1289456C, which highlights the role of potassium persulfate (K₂S₂O₈) in mediating ring closure. Starting from β-ketoamide precursors, the reaction utilizes K₂S₂O₈ in a DMSO/water mixture to generate radical intermediates that undergo cyclization. The imidazole ring forms via intramolecular C–N bond formation, followed by methylation using methyl iodide.

Reaction Conditions :

This method offers high regioselectivity due to the directing effect of the carbonyl group, minimizing the formation of isomeric byproducts.

Halogenation-Initiated Pathways

α-Bromination of Acetophenone

The preparation of α-bromoacetophenone intermediates, as outlined in CN1289456C, is critical for subsequent imidazole coupling. Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent, acetophenone undergoes α-bromination in methanol or toluene under acidic conditions. For example:

| Substrate | Yield (%) | Melting Point (°C) |

|---|---|---|

| Acetophenone | 88 | 48–50 |

| 4-Nitroacetophenone | 82 | 96–98 |

| 3-Chloroacetophenone | 87 | 92–95 |

This method achieves yields up to 95% with high purity, eliminating the need for chromatographic purification. The byproduct hydantoin is recyclable, enhancing the process’s sustainability.

Coupling with 1-Methylimidazole

Following α-bromination, the bromoacetophenone intermediate reacts with 1-methylimidazole in a nucleophilic aromatic substitution (SNAr) reaction. As reported in PMC11097166, this step typically employs potassium carbonate (K₂CO₃) as a base in acetonitrile at reflux. The reaction mechanism involves deprotonation of the imidazole nitrogen, followed by displacement of the bromide ion.

Optimized Parameters :

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Condensation Reactions

The ketone group participates in condensation reactions with carbonyl compounds. For example, under basic conditions, it reacts with α-iodoketones to form α-ketoaldehyde intermediates, which further undergo intramolecular cyclization (e.g., C–H amination) to yield benzimidazole derivatives .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Kornblum oxidation | I₂, DMSO, 110°C | Arylglyoxal intermediates | 75–81% |

| Intramolecular cyclization | I₂ catalysis | Benzimidazol-2-yl methanones | 59–83% |

Mechanistic studies suggest sequential iodination and Kornblum oxidation steps, followed by iminium ion formation and cyclization .

Nucleophilic Additions

The ketone moiety undergoes nucleophilic attacks, such as oxime formation. Treatment with hydroxylamine produces (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime, confirmed by NMR and HRMS .

| Nucleophile | Reaction Site | Product | Key Data |

|---|---|---|---|

| Hydroxylamine | Ketone carbonyl | Oxime derivative | SMILES: CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2 |

The oxime’s E-configuration was established via NOESY correlations .

Grignard Reactions

The compound reacts with Grignard reagents (e.g., 4-phenoxyphenylmagnesium bromide) to form imidazolylmethanol derivatives. These intermediates are versatile synthons for carbonyl compounds after deprotection .

| Grignard Reagent | Product | Application |

|---|---|---|

| R-Mg-X | (1-Methyl-1H-imidazol-2-yl)methanol | Precursor to ketones via acid hydrolysis |

The imidazole ring stabilizes intermediates, enabling efficient transformations .

Cross-Coupling Reactions

Iodine-catalyzed oxidative cross-coupling with methyl ketones generates α,β-unsaturated ketones. This metal-free method achieves moderate to high yields under mild conditions .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylglyoxal | I₂ (20 mol%) | Quinoxaline derivatives | 71–81% |

Radical scavenger experiments (e.g., TEMPO) confirmed a non-radical mechanism .

Functionalization of the Imidazole Ring

The imidazole nitrogen can undergo alkylation or coordination with metals. For example, methylation at N1 enhances lipophilicity, impacting bioavailability.

| Modification | Reagent | Outcome |

|---|---|---|

| N-Alkylation | Methyl iodide | Increased stability and lipophilicity |

Comparative Reactivity

The compound’s reactivity differs from analogs due to its imidazole ring’s electronic effects:

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone is its role as an inhibitor in various enzymatic pathways. Research indicates that derivatives of imidazole can effectively inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. Studies have shown that modifications to the imidazole ring can significantly enhance binding affinity and potency against IDO .

Case Study: IDO Inhibition

- Objective : To develop potent IDO inhibitors.

- Methodology : Computational docking studies were conducted to assess the binding interactions of imidazole derivatives with IDO.

- Findings : Certain modifications resulted in inhibitors that were ten-fold more potent than traditional compounds, showcasing the potential of imidazole derivatives in cancer therapy .

Antimicrobial Activity

Another significant application is in the field of antimicrobial agents. Research has demonstrated that imidazole derivatives exhibit potent activity against various pathogens, including protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Antiparasitic Activity

- Objective : To evaluate the antiprotozoal activity of imidazole derivatives.

- Methodology : In vitro testing against T. cruzi was performed.

- Results : Compounds showed IC50 values ranging from 0.04 to 5.84 µM, with some derivatives being more active than standard treatments like benznidazole .

Pharmacokinetic Properties

The pharmacokinetic properties of imidazole derivatives are critical for their therapeutic use. Studies indicate that these compounds can be designed to possess optimal solubility and permeability characteristics, which enhance their bioavailability and efficacy.

Table of Key Applications

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting microbial cell functions. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS 23085-45-2)

- Structure : Replaces the methylimidazole with a 2-chlorobenzimidazole.

- Properties: The chloro substituent increases electronegativity, enhancing reactivity in nucleophilic substitutions.

- Applications : Used in antimicrobial and antitumor agent development due to benzimidazole's bioactivity .

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 24155-32-6)

Heterocycle Modifications

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

- Structure : Incorporates a 1,3,4-oxadiazole ring and a thioether linkage.

- Properties: The oxadiazole ring enhances thermal stability and π-stacking capacity, while the sulfur atom facilitates redox activity.

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (CAS 56071-71-7)

- Structure : Replaces imidazole with benzothiazole and adds a sulfanyl group.

- Properties: Benzothiazole's electron-deficient nature increases acidity of the sulfanyl proton, enabling participation in Michael addition and Knoevenagel reactions. Applications include organic synthesis intermediates .

Functional Group Derivatives

(1E)-2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone Oxime

- Structure : Oxime derivative of the target compound.

- Properties : The oxime group enables tautomerism and metal coordination (e.g., with Cu²⁺ or Fe³⁺), making it valuable in catalysis and bioimaging. Higher solubility in polar solvents compared to the parent ketone .

2-(1H-1,2,3-Triazol-1-yl)-1-phenylethanone Oxime (From Click Chemistry)

Tabular Comparison of Key Compounds

Biological Activity

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone is an organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, encompassing its antifungal, anticancer, and anti-inflammatory properties, as well as relevant synthesis methods and case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a phenyl group, with a ketone functional group attached to the phenyl ring. Its molecular formula is C12H12N2O, which contributes to its biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study highlighted that certain derivatives of this compound effectively inhibited the growth of various fungal strains, including Candida species. For instance, derivatives such as 6c showed minimum inhibitory concentration (MIC) values of 1.7 μg/mL against Candida albicans, outperforming the standard fluconazole .

Table 1: Antifungal Activity of Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6c | Candida albicans | 1.7 | |

| 6a | C. krusei | 0.5 | |

| Fluconazole | C. albicans | >8 |

Anticancer Activity

The compound has also been studied for its potential anticancer effects. A systematic evaluation of imidazole derivatives indicated that they could inhibit cancer cell proliferation effectively. Notably, certain derivatives exhibited IC50 values ranging from 2.43 to 7.84 μM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Case Study: In Vitro Screening

In a recent study, three specific compounds derived from imidazole structures demonstrated notable apoptosis-inducing activities in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations of 10 μM . This suggests that derivatives of this compound could serve as promising candidates for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects often involve interactions with key biological targets. For example, docking studies have suggested that imidazole moieties can effectively bind to active sites of enzymes involved in various metabolic pathways, including those related to cancer and fungal growth inhibition .

Synthesis Methods

Several synthetic routes exist for producing this compound and its derivatives:

- Direct Alkylation : Involves the alkylation of imidazole with phenylethanone precursors.

- Condensation Reactions : Utilizes condensation reactions between appropriate ketones and imidazole derivatives.

- Functionalization : Post-synthesis modifications can enhance biological activity or selectivity.

Each method offers distinct advantages and can lead to variations in biological activity based on structural modifications.

Q & A

Q. What synthetic routes are available for 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone, and how can yield be optimized?

The compound is typically synthesized via nucleophilic substitution of 2-bromo-1-phenylethanone with 1-methylimidazole under reflux in toluene, yielding ~22% after purification by column chromatography (hexane/ethyl acetate) and crystallization . Optimization strategies include:

- Increasing the molar ratio of 1-methylimidazole to enhance nucleophilic displacement.

- Exploring alternative solvents (e.g., DMF) to improve reaction kinetics.

- Utilizing microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. What spectroscopic techniques are critical for structural validation of this compound?

Key methods include:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 7.0–7.5 ppm), and carbonyl (C=O) carbon at ~190–200 ppm .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and imidazole C–N (~1600 cm⁻¹) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) and confirms stereochemistry .

Q. How can purity and stability be assessed during synthesis?

- Melting point analysis : Compare observed values with literature data (e.g., reports crystallization from chloroform).

- HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- TGA/DSC : Monitor thermal decomposition profiles to assess stability under storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Mannich or Claisen condensations?

The α,β-unsaturated ketone moiety enables participation in Mannich reactions (e.g., with formaldehyde and dimethylamine), forming quaternary salts that undergo Hoffman elimination to yield α,β-unsaturated derivatives . Key factors:

- Base strength (e.g., NaH vs. KOtBu) influences elimination efficiency.

- Solvent polarity modulates intermediate stability during nucleophilic addition.

Q. How can structural derivatives enhance antifungal activity against Candida species?

Pharmacophoric studies indicate:

- Biphenyl esters : Introduce extended aromatic systems (e.g., replacing phenyl with biphenyl) to improve lipophilicity and membrane penetration .

- Halogenation : Adding electron-withdrawing groups (e.g., 4-F) enhances target binding but may reduce solubility .

- Stereochemical tuning : Enantioselective synthesis (e.g., using chiral spiroborate catalysts) can optimize enantiomer-specific activity .

Q. What advanced analytical methods resolve discrepancies in spectral data for novel derivatives?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., imidazole vs. aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula for unexpected byproducts (e.g., oxidation of imidazole) .

- Dynamic NMR : Detects conformational exchange in flexible substituents (e.g., rotamers around the ethanone bridge) .

Q. Can click chemistry strategies functionalize this compound for targeted drug delivery?

Huisgen cycloaddition (Cu-catalyzed azide-alkyne) enables modular functionalization:

- Step 1 : Convert the ketone to an oxime (NH₂OH·HCl in EtOH).

- Step 2 : Introduce azide groups via nucleophilic substitution (e.g., NaN₃ in DMF).

- Step 3 : Couple with alkyne-bearing biomolecules (e.g., peptides) for targeted delivery .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.